molecular formula C8H3F4NO B15207232 4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole

4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole

Katalognummer: B15207232
Molekulargewicht: 205.11 g/mol
InChI-Schlüssel: PNAVESQQFDEYPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole is a fluorinated heterocyclic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole can be achieved through several methods. One common approach involves the nucleophilic substitution of a chlorine atom in 2-chlorobenzoxazole with a fluorine atom. This reaction is typically carried out using potassium fluoride (KF) in the presence of a catalytic amount of 18-crown-6 at elevated temperatures (110-120°C) for 15-25 hours .

Another method involves the fluorination of chlorinated N-heterocycles using tetrabutylphosphonium hydrogendifluoride or dihydrogentrifluoride under mild conditions . Additionally, electrochemical fluorination of oxazoles has been successfully performed using tetraethylammonium fluoride as the supporting electrolyte and fluoride source .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include potassium fluoride, tetrabutylphosphonium hydrogendifluoride, and tetraethylammonium fluoride . Reaction conditions typically involve elevated temperatures and the presence of catalysts or supporting electrolytes.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzoxazoles, while electrophilic substitution reactions can produce different aromatic derivatives.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole involves its interaction with molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and result in specific effects, although detailed studies are required to elucidate the exact mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties

Eigenschaften

Molekularformel

C8H3F4NO

Molekulargewicht

205.11 g/mol

IUPAC-Name

4-fluoro-2-(trifluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H3F4NO/c9-4-2-1-3-5-6(4)13-7(14-5)8(10,11)12/h1-3H

InChI-Schlüssel

PNAVESQQFDEYPH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)F)N=C(O2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.